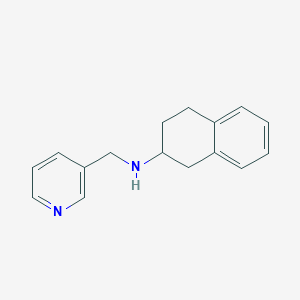

![molecular formula C17H15ClN4OS B5964911 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . This class of compounds is known for their wide range of biological activities, including antiviral, antifungal, and herbicidal properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various techniques such as 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal structure was found to be stabilized by strong intramolecular hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Scientific Research Applications

Agricultural Chemistry: Aphid Control Agent

The compound has demonstrated significant aphicidal activity against pests like Sitobion miscanthi and Schizaphis graminum. Its structure, featuring a benzene ring and a thiadiazol ring, contributes to its effectiveness in pest control. The presence of a 4-chlorobenzyl group enhances its lethality against aphids, making it a potential candidate for developing new insecticides .

Antifungal Applications

In the realm of antifungal research, this compound has shown promising results against Pythium aphanidermatum, a pathogen responsible for damping-off disease in plants. This suggests its potential use in formulating fungicides that could protect crops from various fungal diseases .

Organic Synthesis: Benzylic Modification

The benzylic position of the compound is a reactive site for various organic reactions, including free radical bromination and nucleophilic substitution. This makes it a valuable intermediate for synthesizing a range of organic molecules with potential applications in medicinal chemistry and materials science .

Pharmaceutical Research: Anticonvulsant Properties

Substituted triazine compounds, which are structurally related to the given compound, have been studied for their anticonvulsant properties. This suggests that the compound may also be explored for its potential use in treating seizure disorders .

Material Science: Crystal Engineering

The compound’s ability to form stable crystals with specific geometric configurations makes it an interesting subject for crystal engineering research. Its monoclinic crystal system and space group P2_1/c could be exploited in designing materials with desired physical properties .

Bioactive Molecule Design

The electron-withdrawing properties of certain groups within the compound’s structure are crucial for its bioactivity. This characteristic can be leveraged in the design and synthesis of novel bioactive molecules, particularly in the development of new agrochemicals and pharmaceuticals .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant bioactivity against various targets, including aphids and fungi .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets leading to significant bioactivity .

Result of Action

It has been found to exhibit significant aphicidal and antifungal activities .

properties

IUPAC Name |

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c1-11-2-8-14(9-3-11)19-16(23)20-17-22-21-15(24-17)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSTWVPIOYXNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)

![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)

![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5964862.png)

![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)

![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)

![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)

![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pyridinecarboxamide](/img/structure/B5964887.png)

![1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B5964888.png)

![{3-(3-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5964906.png)